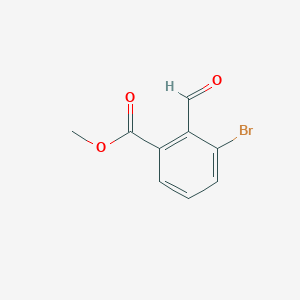

Methyl 3-bromo-2-formylbenzoate

Description

Significance of Methyl 3-bromo-2-formylbenzoate as a Synthetic Intermediate in Organic Chemistry

The primary significance of this compound lies in its utility as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its three distinct functional groups—the bromo, formyl, and ester moieties—can be selectively targeted by a wide range of chemical transformations, allowing for the construction of complex molecular scaffolds from a single, readily available starting material.

A notable application is its use as a key intermediate in the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives designed as modulators of Hyperpolarization-activated Cyclic Nucleotide-gated 2 (HCN2) channels. azurewebsites.net These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions such as neuropathic pain. azurewebsites.net In these synthetic pathways, the compound serves as a foundational building block. For instance, the bromine atom is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a new carbon-carbon bond with a suitable boronic acid or boronate ester. google.com Following this coupling, the strategically positioned formyl group can undergo further reactions, like condensation or reductive amination, to build the desired heterocyclic ring system. The ester group can be carried through these steps or later hydrolyzed to a carboxylic acid or converted to an amide to introduce additional points of molecular diversity. This strategic, multi-stage reactivity makes it an important component in the development of novel therapeutic agents. google.comazurewebsites.net

Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Synthesis

Benzoate ester derivatives are a cornerstone of modern organic chemistry, valued for their stability and diverse reactivity. google.com They are frequently employed as protecting groups for alcohols, particularly in the synthesis of complex polyhydroxylated natural products like carbohydrates and nucleosides. researchgate.net Their stability across a wide range of reaction conditions, coupled with well-established methods for their introduction and subsequent removal, makes them a reliable choice for synthetic chemists. researchgate.net

Beyond their role in protection chemistry, the benzoyl group can influence the stereochemical outcome of reactions at adjacent centers, a concept known as anchimeric assistance, which is critical in carbohydrate chemistry. researchgate.net Furthermore, the broader class of benzoic acid derivatives serves as precursors for a vast array of other organic substances. ambeed.com In the realm of materials science, certain benzoate esters have been shown to self-assemble into complex, chiral nanostructures, such as twisted nanowires and gels, which have potential applications in fields like enantioselective separation. Recent research also continues to explore benzoate ester derivatives for their biological activity, with studies investigating their potential as inhibitors for targets in colorectal cancer, highlighting their ongoing relevance in drug discovery.

Historical Context and Evolution of Research on Ortho-Substituted Benzoates

The study of substituted benzoates is deeply rooted in the history of organic chemistry. Benzoic acid itself was discovered as early as the 16th century, with its structure being elucidated in 1832. ambeed.com As chemists began to synthesize and study its derivatives, they observed that the position of a substituent on the benzene (B151609) ring profoundly influenced the compound's properties. This led to the development of linear free-energy relationships, most famously the Hammett equation in 1937, which successfully quantified the electronic effects (inductive and resonance) of substituents at the meta and para positions on the reactivity of the benzoic acid derivative.

However, ortho-substituted compounds proved to be an exception that could not be explained by electronic effects alone. This anomaly gave rise to the concept of the "ortho effect," a phenomenon primarily driven by steric interactions. When a substituent is located at the position ortho to the carboxyl or ester group, it can cause steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which, in the case of the parent benzoic acid, increases its acidity relative to its meta and para isomers. This evolution in understanding—from the initial discovery of benzoic acid to the quantitative electronic correlations of Hammett and the subsequent recognition of the more complex steric and electronic interplay in the ortho effect—showcases the progression of physical organic chemistry toward a more nuanced model of chemical reactivity.

Current Research Trajectories and Underexplored Facets of this compound Chemistry

Current research involving this compound is primarily directed by its potential in medicinal chemistry, as evidenced by its use in the synthesis of complex heterocyclic molecules with potential therapeutic applications. azurewebsites.net The molecule's trifunctional nature is its greatest asset, allowing for a modular approach to drug design. The bromine atom is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the aldehyde group is a classic site for forming imines, and C-C bonds (e.g., via Wittig or aldol (B89426) reactions), and the ester provides a site for amidation or hydrolysis. researchgate.net

Despite its commercial availability and documented use in patent literature, this compound remains relatively underexplored in academic research. Its potential for use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is a significant underexplored facet. Such a strategy could leverage its three functional groups in a sequential, one-pot cascade to rapidly generate libraries of diverse compounds for high-throughput screening. The lack of extensive published studies on its specific reactivity and applications suggests that its full potential as a versatile building block in organic synthesis and drug discovery is yet to be fully realized.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAEUZCBWKCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Bromo 2 Formylbenzoate

Regioselective Bromination Approaches to Methyl 3-bromo-2-formylbenzoate

This approach begins with Methyl 2-formylbenzoate (B1231588) and aims to introduce a bromine atom at the C-3 position. This strategy is challenging due to the electronic properties of the existing substituents.

Direct Bromination of Methyl 2-Formylbenzoate

The direct electrophilic aromatic substitution (EAS) of bromine onto Methyl 2-formylbenzoate is complicated by the directing effects of the substituents. Both the formyl group (-CHO) and the methyl ester group (-COOCH₃) are electron-withdrawing and act as deactivating, meta-directing groups. libretexts.orglibretexts.orgorganicchemistrytutor.com In the starting material, Methyl 2-formylbenzoate, the positions relative to the ester (at C-1) and formyl group (at C-2) are:

C-3: ortho to the formyl group, meta to the ester.

C-4: meta to the formyl group, para to the ester.

C-5: para to the formyl group, meta to the ester.

C-6: meta to the formyl group, ortho to the ester.

Since both groups direct incoming electrophiles to the meta position, bromination is electronically favored at positions 4 and 6 relative to the formyl group, and at positions 3 and 5 relative to the ester group. The strong deactivation of the ring by two electron-withdrawing groups makes the reaction sluggish and controlling the regioselectivity to favor the desired 3-bromo isomer is a significant synthetic hurdle. Standard bromination conditions often lead to a mixture of products or require harsh conditions.

Role of Specific Brominating Agents (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.org In the context of electrophilic aromatic substitution, NBS can serve as a source of electrophilic bromine (Br⁺), particularly when activated by an acid. youtube.comcommonorganicchemistry.com The use of NBS can be advantageous over molecular bromine (Br₂) as it provides a low, steady concentration of the active brominating species, which can sometimes improve selectivity and lead to cleaner reactions. organic-chemistry.org For deactivated aromatic rings, activation of NBS is crucial. This can be achieved with strong acids or, in more modern methods, through photocatalysis to enhance the electrophilicity of the bromine atom. organic-chemistry.orgalfa-chemistry.com Despite the choice of brominating agent, the inherent directing effects of the substrate remain the primary determinant of the product's regiochemistry.

Table 1: Common Brominating Agents and Activators

| Reagent/System | Type | Role in Aromatic Bromination |

|---|---|---|

| Br₂ / FeBr₃ | Bromine with Lewis Acid | Classic system where FeBr₃ polarizes Br₂ to generate a strong electrophile. youtube.com |

| N-Bromosuccinimide (NBS) | N-Bromoimide | Source of electrophilic bromine, often used for milder reaction conditions. wikipedia.org |

| NBS / Acid Catalyst | Activated N-Bromoimide | Acid (e.g., H₂SO₄, TfOH) protonates NBS, increasing the electrophilicity of bromine for reaction with deactivated rings. youtube.comorganic-chemistry.org |

| NBS / Photocatalyst | Photo-activated System | Visible-light photocatalysts can oxidize NBS to generate a highly electrophilic bromine species for difficult brominations. alfa-chemistry.com |

Catalytic Systems in Direct Bromination (e.g., Lewis Acids like FeBr₃)

Lewis acids are essential catalysts for the halogenation of aromatic compounds that are not sufficiently activated. libretexts.org In the classic bromination mechanism, a Lewis acid like ferric bromide (FeBr₃) interacts with molecular bromine to form a highly electrophilic complex, effectively a source of Br⁺. youtube.comfiveable.meproprep.com This powerful electrophile can then attack the deactivated aromatic ring.

The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid coordinates to one of the bromine atoms of Br₂, polarizing the Br-Br bond and generating a potent electrophile. FeBr₃ + Br₂ → [FeBr₄]⁻[Br]⁺

Electrophilic Attack: The aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: The [FeBr₄]⁻ anion acts as a base, abstracting a proton from the carbon bearing the bromine atom to restore the aromaticity of the ring and regenerate the catalyst. youtube.com

While this catalytic system is effective for many brominations, its application to Methyl 2-formylbenzoate would still face the challenge of poor regioselectivity for the 3-position due to the powerful meta-directing influence of the formyl and ester groups.

Strategies Involving Formylation of Brominated Precursors

A more regiochemically controlled and plausible strategy involves introducing the formyl group onto a pre-brominated benzene (B151609) ring. This approach circumvents the difficulties of selective bromination by establishing the bromine's position first.

Formylation of Brominated Benzoic Acid Derivatives

This synthetic route typically starts with Methyl 3-bromobenzoate. The key step is the introduction of a formyl group at the C-2 position, which is ortho to the ester and the bromine atom. A powerful technique for this transformation is Directed ortho-Metalation (DoM) . wikipedia.org

In this process, a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) which is sterically hindered to prevent nucleophilic addition, is used to deprotonate the position ortho to a directing metalation group (DMG). uwindsor.ca While the ester group is a poor DMG, the bromine atom can direct lithiation to an adjacent position. nih.govacs.org The reaction proceeds as follows:

Methyl 3-bromobenzoate is treated with LDA at low temperature (e.g., -78 °C).

The base selectively abstracts the proton at the C-2 position, which is activated by both the adjacent ester and bromine, to form an aryllithium intermediate.

This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the formyl group. rsc.orgrsc.orgtandfonline.com

A final aqueous workup hydrolyzes the resulting adduct to yield this compound.

This method offers excellent regiocontrol, as the positions of the substituents are precisely determined by the sequence of reactions rather than by competing electronic effects in an electrophilic substitution.

Introduction of the Formyl Group via Advanced Carbonylation Reactions

Modern organic synthesis offers sophisticated methods for introducing formyl groups through transition metal-catalyzed reactions, particularly palladium-catalyzed carbonylations. nih.govacs.org These reactions are valuable for their efficiency and functional group tolerance.

One prominent method is the reductive carbonylation of an aryl halide . acs.orgnih.gov This process typically involves reacting an aryl bromide or iodide with carbon monoxide (CO) and a reducing agent (a hydride source, such as a silane (B1218182) or H₂) in the presence of a palladium catalyst. acs.orgacs.org

A potential pathway to this compound could start from a dihalogenated precursor like Methyl 3-bromo-2-iodobenzoate. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions would allow for the selective replacement of iodine with a formyl group. The general catalytic cycle for such a formylation involves: acs.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.

Reductive Elimination/Hydrogenolysis: The acyl-palladium intermediate reacts with the hydride source to release the aldehyde product and regenerate the palladium(0) catalyst.

These advanced catalytic methods represent a powerful and atom-economical alternative to classical stoichiometric reactions for the synthesis of complex aromatic aldehydes. organic-chemistry.orgbeilstein-journals.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Regioselective Bromination | Methyl 2-formylbenzoate | Electrophilic Aromatic Substitution | Potentially fewer steps if successful. | Very poor regioselectivity; deactivated substrate requires harsh conditions. |

| Formylation of Precursor | Methyl 3-bromobenzoate | Directed ortho-Metalation (DoM) | Excellent regiochemical control. wikipedia.org | Requires cryogenic temperatures and strongly basic, moisture-sensitive reagents. |

| Advanced Carbonylation | Dihalogenated Benzoate (B1203000) | Palladium-Catalyzed Formylation | High efficiency and functional group tolerance. nih.govacs.org | Requires specialized equipment for handling carbon monoxide gas; catalyst and ligand costs. |

Advanced Synthetic Techniques for this compound Scaffold Construction

Modern synthetic strategies have enabled more efficient and selective preparation of this and structurally related compounds. These methods include metal-halogen exchange, one-pot procedures, and multicomponent reactions, which offer advantages over traditional multi-step syntheses.

Metal-halogen exchange is a powerful technique for the functionalization of aryl halides. wikipedia.org This reaction involves the conversion of an organic halide into an organometallic compound, which can then react with an electrophile. wikipedia.org In the context of synthesizing substituted benzoates, a lithium-halogen exchange can be employed. For instance, an aryl bromide can react with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form a lithiated arene. This intermediate is then quenched with an appropriate electrophile to introduce the desired functional group. tcnj.edu

A relevant example is the preparation of t-Butyl-3-bromo-5-formylbenzoate, which utilizes a selective metal-halogen exchange reaction. wikipedia.org This approach highlights the chemoselectivity that can be achieved, even in the presence of other reactive functional groups, by carefully controlling the reaction conditions, particularly temperature. tcnj.edu The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl >> F. imperial.ac.uk

The general principle of this method is outlined in the following reaction scheme: Ar-Br + R-Li → Ar-Li + R-Br Ar-Li + E⁺ → Ar-E

This methodology has been successfully applied to the synthesis of various functionalized aromatic compounds, including those containing electrophilic groups that would otherwise be incompatible with the organolithium reagent at higher temperatures. tcnj.edu

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

The optimization of reaction conditions is crucial for transitioning a synthetic route from a laboratory scale to a larger, industrial scale. This involves a systematic study of various parameters to maximize yield, purity, and safety while minimizing costs and environmental impact.

For the synthesis of related compounds like methyl 3-bromobenzoate, the esterification of 3-bromobenzoic acid with methanol (B129727) is typically carried out using a strong acid catalyst like sulfuric acid. chemicalbook.com The reaction is often refluxed for several hours to ensure complete conversion. chemicalbook.com

In the context of a metal-halogen exchange reaction, key parameters to optimize include the choice of organometallic reagent, solvent, temperature, and the nature of the electrophile. Low temperatures, often around -100 °C, are critical to prevent side reactions when dealing with molecules containing electrophilic functional groups. tcnj.edu

For a scalable synthesis of this compound, a detailed investigation into the following would be necessary:

Starting Material Selection: Choosing a readily available and cost-effective starting material.

Reagent and Catalyst Screening: Identifying the most efficient and selective reagents and catalysts. For instance, in a bromination step, comparing different brominating agents like N-bromosuccinimide (NBS) versus bromine.

Solvent Effects: Evaluating the impact of different solvents on reaction rate and selectivity.

Temperature and Reaction Time: Determining the optimal temperature profile and reaction duration to maximize product formation and minimize byproduct generation.

Work-up and Purification: Developing an efficient and scalable procedure for isolating and purifying the final product.

A data-driven approach to optimization, potentially employing Design of Experiments (DoE), would be highly beneficial for developing a robust and scalable process for the synthesis of this compound.

Data Tables

Table 1: Multicomponent Reaction Example with a Methyl 2-Formylbenzoate Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield | Reference |

| Methyl 2-formylbenzoate | Primary Amine | Terminal Alkyne | Copper | Propargylisoindolinone | Modest to Good | nih.gov |

| Methyl 2-formylbenzoate | Amine | Ketone | None or p-TSA | 3-Substituted Isoindolinone | Good | nih.gov |

Table 2: General Conditions for Metal-Halogen Exchange

| Substrate | Reagent | Solvent | Temperature | Product | Reference |

| Aryl Bromide | n-Butyllithium or t-Butyllithium | THF | -100 °C | Aryllithium Intermediate | tcnj.edu |

Chemical Reactivity and Transformation Pathways of Methyl 3 Bromo 2 Formylbenzoate

Reactivity at the Bromine Atom in Methyl 3-bromo-2-formylbenzoate

The bromine atom attached to the benzene (B151609) ring is a key functional group, enabling a range of substitution and coupling reactions.

The bromine atom on the aromatic ring of this compound can be displaced by strong nucleophiles under specific reaction conditions. A notable example of this is nucleophilic aromatic substitution. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can replace the bromine atom to yield the corresponding methoxy (B1213986) derivative. This type of reaction highlights the utility of the bromo-substituent as a leaving group for the introduction of various heteroatom nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. mdpi.com These reactions are fundamental in modern organic synthesis due to their efficiency and broad substrate scope. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron species with an organohalide. libretexts.org For this compound, this reaction provides a direct method to form a new carbon-carbon bond at the C-3 position by reacting it with various boronic acids or their esters. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. beilstein-journals.org The choice of ligand, base, and solvent is crucial for achieving high yields and can be adapted for a wide range of coupling partners. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or THF | 80-110 °C | Good to Excellent |

| Alkenylboronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 110 °C | Good to Excellent |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.orgbeilstein-journals.org this compound can be effectively coupled with a variety of terminal alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.orgbeilstein-journals.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgbeilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp. to 60 °C | Good to Excellent |

| Terminal Alkyne (Copper-Free) | Pd(PPh₃)₄ or other Pd(0) complexes | Piperidine (B6355638) or Diisopropylamine | THF or Toluene | Room Temp. to 100 °C | Good |

Beyond the widely used Suzuki and Sonogashira reactions, the aryl bromide in this compound can participate in other transition-metal-catalyzed transformations. These reactions offer alternative pathways for creating complex molecules. For instance, Heck coupling reactions with alkenes, Buchwald-Hartwig amination with amines, and various carbonylation reactions can be envisioned at this position. The potential of transition metal complexes to promote diverse chemical reactions has been demonstrated in many useful transformations, including C-H bond activation and cyclization reactions. mdpi.com Furthermore, some tandem reactions can proceed under transition-metal-free conditions, offering a different synthetic strategy. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Formyl Group in this compound

The formyl (aldehyde) group is a highly reactive functional group capable of undergoing a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can be readily oxidized or reduced.

The formyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. Conversely, it can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The formyl group's reactivity towards nucleophiles also allows for a variety of addition reactions, which are fundamental in organic synthesis for building molecular complexity.

Table 3: Common Transformations of the Formyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Nucleophilic Addition (e.g., Grignard) | Organomagnesium halide (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | Alkene |

Reduction Reactions of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to reduction to a primary alcohol using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). chemguide.co.ukyoutube.com The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an intermediate alkoxide, which is subsequently protonated by the solvent to yield the corresponding primary alcohol, Methyl 3-bromo-2-(hydroxymethyl)benzoate. youtube.com

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com This is followed by a workup step, often with a mild acid or water, to protonate the resulting alkoxide. libretexts.org Due to its milder nature, sodium borohydride selectively reduces aldehydes and ketones without affecting the less reactive methyl ester group. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used and would likely reduce both the aldehyde and the ester functionalities. youtube.com

Table 1: Reduction of the Aldehyde Moiety

| Reagent | Product | General Conditions |

| Sodium Borohydride (NaBH₄) | Methyl 3-bromo-2-(hydroxymethyl)benzoate | Methanol or Ethanol, Room Temperature |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is a prime target for various nucleophiles. Organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield Methyl 3-bromo-2-(1-hydroxyethyl)benzoate.

Another important nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction involves a phosphonium ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. libretexts.org By choosing the appropriate Wittig reagent, a variety of vinyl-substituted derivatives of this compound can be synthesized. For example, reacting it with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield Methyl 3-bromo-2-vinylbenzoate. wikipedia.org

Condensation Reactions and Imine Formation

The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds and amines. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound containing an acidic methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or pyridine (B92270). organic-chemistry.orgbeilstein-journals.org This reaction would lead to the formation of a new carbon-carbon double bond, yielding a substituted styrene (B11656) derivative.

Furthermore, the aldehyde can react with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable product or a reactive intermediate for further transformations.

Table 2: Condensation and Imine Formation Reactions

| Reactant | Reaction Type | Product Type |

| Malononitrile | Knoevenagel Condensation | (E/Z)-Methyl 3-bromo-2-(2,2-dicyanovinyl)benzoate |

| Primary Amine (R-NH₂) | Imine Formation | Methyl 3-bromo-2-((R-imino)methyl)benzoate |

Transformations Involving the Methyl Ester Functionality

Transesterification Processes

The methyl ester group of this compound can be converted to other esters through transesterification. masterorganicchemistry.com This process involves reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, heating the compound in ethanol with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 3-bromo-2-formylbenzoate. masterorganicchemistry.com Base-catalyzed transesterification, using a sodium alkoxide for instance, is also a common method. masterorganicchemistry.com

Derivatization of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-formylbenzoic acid, under acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) followed by acidification is a standard procedure.

The ester can also be converted into an amide by reacting it with an amine. This amidation reaction is typically slower than the reaction of an acyl chloride with an amine but can be driven to completion, often by heating. This provides a route to a variety of N-substituted benzamides.

Tandem and Cascade Reactions Incorporating this compound

The presence of multiple, strategically positioned functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a reaction sequence could be initiated at the aldehyde or ester group, with a subsequent reaction involving the other functional group or the bromine atom.

One potential tandem reaction is an initial reductive amination of the aldehyde, followed by an intramolecular cyclization. rsc.org For example, reaction with an amino alcohol could lead to an intermediate that cyclizes to form a heterocyclic system. The bromine atom also opens up possibilities for tandem reactions involving palladium-catalyzed cross-coupling reactions, which could be combined with transformations of the aldehyde or ester groups to build complex molecular architectures.

Applications of Methyl 3 Bromo 2 Formylbenzoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of three distinct functional groups—aldehyde, ester, and bromo substituent—makes Methyl 3-bromo-2-formylbenzoate an exemplary building block for constructing intricate molecular frameworks. The aldehyde and ester groups can participate in a variety of cyclization and multicomponent reactions, while the bromine atom serves as a key site for introducing additional complexity.

Research on its parent compound, methyl 2-formylbenzoate (B1231588), has established it as a cornerstone precursor for synthesizing compounds with a range of pharmacological activities, including antifungal, anticancer, and antiviral properties. researchgate.netresearchgate.net This versatility is directly inherited and expanded upon by this compound. A notable application is its use as an intermediate in the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives, which have been identified as modulators of hyperpolarization-activated cyclic nucleotide-gated 2 (HCN2) channels, important targets for neurological disorders. In these syntheses, the aldehyde functionality of this compound is typically the initial site of reaction, leading to the formation of a larger, more complex molecular structure. nih.govsioc-journal.cn Its utility in multicomponent reactions (MCRs), where three or more reagents are combined in a single step, further highlights its role in rapidly assembling complex molecular architectures from simple precursors. nih.govmdpi.com

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of this compound makes it an ideal starting point for synthesizing a variety of heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active natural products. While much of the foundational research has been performed using the more readily available methyl 2-formylbenzoate, these synthetic routes are directly applicable to the 3-bromo derivative.

The isoindolinone core is a privileged scaffold found in numerous bioactive compounds. researchgate.net Several powerful synthetic strategies have been developed using methyl 2-formylbenzoate to construct this heterocyclic system, which can be adapted for its 3-bromo analog.

One prominent method is the Ugi four-component reaction (U-4CR) . This reaction combines methyl 2-formylbenzoate, an amine, a carboxylic acid, and an isonitrile in a one-pot procedure to generate highly substituted isoindolinones. researchgate.netnih.gov Another approach involves a reductive amination/lactamization sequence , where the aldehyde group reacts with a primary amine and is subsequently reduced, followed by an intramolecular cyclization to form the lactam ring of the isoindolinone. sioc-journal.cn

A particularly elegant strategy is the Aldehyde-Alkyne-Amine (A³) coupling reaction . In a copper-catalyzed process, methyl 2-formylbenzoate, a primary amine, and a terminal alkyne react to form a propargyl-isoindolinone core, which can serve as a precursor for more complex structures like isoindolo[2,1-a]quinolines. cdnsciencepub.comcdnsciencepub.comarkat-usa.org

| Synthetic Method | Reactants with Methyl 2-formylbenzoate | Key Features | Resulting Scaffold | References |

| Ugi Multicomponent Reaction | Amine, Carboxylic Acid, Isonitrile | One-pot, high diversity | Substituted Isoindolinones | researchgate.netnih.gov |

| Reductive Amination | Primary Amine, Reducing Agent (e.g., NaBH₃CN) | One-pot, efficient | N-Substituted Isoindolinones | sioc-journal.cn |

| A³ Coupling | Primary Amine, Terminal Alkyne, Cu Catalyst | Tandem reaction, forms propargylamines | Propargyl-Isoindolinones | cdnsciencepub.comcdnsciencepub.comarkat-usa.org |

Quinolines are another class of heterocycles with significant importance in medicinal chemistry. nih.gov Research has demonstrated a practical, one-pot strategy for creating complex, tetracyclic systems containing a quinoline (B57606) core, starting from methyl 2-formylbenzoate. nih.govacs.orgacs.org

This synthesis is a tandem three-component reaction involving a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile (e.g., tert-butyl isonitrile). The reaction proceeds through an initial multicomponent reaction followed by an acid-mediated lactamization, where the adjacent ester group undergoes intramolecular aminolysis to complete the fused ring system. nih.govacs.org The use of this compound in this sequence would produce quinoline-based scaffolds with a bromine atom, providing an opportunity for further chemical elaboration to fine-tune the biological activity of the final molecule.

Phthalides, also known as 1(3H)-isobenzofuranones, are present in many natural products and are valuable synthetic intermediates. nih.gov Efficient methods have been developed to synthesize 3-substituted phthalides from methyl 2-formylbenzoate, which are applicable to its 3-bromo counterpart.

One such method involves the addition of organozinc reagents to the aldehyde of methyl 2-formylbenzoate. benthamdirect.comingentaconnect.comeurekaselect.com In this one-pot procedure, an organozinc reagent, formed in situ from diethylzinc (B1219324) and an aryl boronic acid, adds to the aldehyde. This is followed by a spontaneous intramolecular cyclization (lactonization) as the newly formed alcohol attacks the methyl ester, yielding a 3-aryl phthalide. benthamdirect.comingentaconnect.comeurekaselect.com This approach allows for the introduction of a wide variety of substituents at the 3-position. Asymmetric syntheses have also been developed using chiral ligands to produce enantiomerically enriched phthalides. nih.gov

| Reaction Type | Key Reagents with Methyl 2-formylbenzoate | Mechanism | Product | References |

| Arylation/Lactonization | Diethylzinc, Aryl Boronic Acid | In situ organozinc formation, 1,2-addition, intramolecular cyclization | 3-Aryl Phthalides | benthamdirect.comingentaconnect.comeurekaselect.com |

| Asymmetric 1,2-Addition | Organozinc Reagent, Chiral Ligand | Catalytic asymmetric addition followed by lactonization | Chiral 3-Substituted Phthalides | nih.gov |

Utility in the Modular Assembly of Polyfunctionalized Aromatic Systems

The concept of modular assembly, where complex molecules are built by sequentially or convergently combining simpler modules, is a central theme in modern organic synthesis. This compound is an ideal substrate for such strategies due to its distinct reactive sites.

The multicomponent reactions (MCRs) used for synthesizing isoindolinones and quinolines are prime examples of its utility in modular assembly. nih.govnih.gov These one-pot procedures allow for the rapid generation of molecular complexity from three or four separate components, with each reactant acting as a distinct module. The synthesis of 3-aryl phthalides using a variety of aryl boronic acids further illustrates this principle, enabling the modular installation of different aromatic fragments. benthamdirect.com The bromine atom on the this compound backbone acts as an additional, orthogonal module. After the initial construction of the heterocyclic core, the C-Br bond can be selectively targeted in subsequent reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to attach further functional groups. This two-stage modular approach significantly enhances the structural diversity of the final polyfunctionalized aromatic products.

Contributions to the Synthesis of Specialized Organic Reagents and Catalysts

While the primary documented application of this compound is in the construction of scaffolds for biologically active molecules, its role as a precursor extends to the creation of specialized chemical entities. The synthesis of pyrimidine and pyridine derivatives that function as HCN2 channel modulators is a clear example of this. nih.govsioc-journal.cn These molecules are not drugs themselves but highly specialized molecular probes used in chemical biology to study the function and therapeutic potential of ion channels.

By providing a reliable pathway to complex heterocyclic systems, this compound facilitates the development of molecules designed for specific biological interactions. Although there is less direct evidence of its use in synthesizing organic catalysts, the diverse functionalized heterocycles produced from it, such as those containing pyridine or other nitrogen-based rings, are known to act as ligands for transition metal catalysts. The inherent modularity offered by this building block allows for the systematic variation of substituents around a core structure, a key strategy in the rational design and optimization of new ligands and catalysts.

Spectroscopic and Structural Elucidation Methodologies for Methyl 3 Bromo 2 Formylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of Methyl 3-bromo-2-formylbenzoate can be achieved.

In ¹H NMR spectroscopy of this compound, one would expect to observe distinct signals corresponding to each chemically non-equivalent proton in the molecule. The spectrum would feature signals from the three aromatic protons, the aldehyde (formyl) proton, and the methyl ester protons.

The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the ester group will also produce a singlet, but at a much more upfield position, generally around δ 3.9-4.0 ppm.

The three protons on the aromatic ring will exhibit a more complex pattern due to spin-spin coupling. They are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). Based on the substitution pattern, we would anticipate:

One proton as a triplet (or doublet of doublets).

Two protons as doublets (or doublets of doublets).

The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the bromo, formyl, and methyl ester substituents. The electronegativity of the bromine atom and the electron-withdrawing nature of the carbonyl groups deshield the adjacent protons, shifting them downfield. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) | 3H |

| Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H |

A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom. Given the molecule's structure, nine distinct signals are expected. libretexts.org

The carbonyl carbons of the aldehyde and the ester groups are the most deshielded and will appear furthest downfield. libretexts.org The aldehyde carbonyl typically resonates around δ 190-200 ppm, while the ester carbonyl is found in the δ 160-170 ppm region. The carbon atom bonded to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect, typically appearing in the δ 115-125 ppm range. The remaining aromatic carbons will resonate between δ 125-140 ppm. The methyl carbon of the ester group is the most shielded, appearing significantly upfield around δ 52-55 ppm. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 160 - 170 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-CHO | 135 - 145 |

| Aromatic C-COOCH₃ | 130 - 140 |

| Methyl Ester (-OCH₃) | 52 - 55 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for the definitive assignment of their relative positions. youtube.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). epfl.ch It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the previously assigned proton signals to their corresponding carbon resonances. For example, the aromatic proton signals would show cross-peaks to their specific aromatic carbon signals in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular structure, as it shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.comepfl.ch Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the aldehyde proton (CHO) to the C-2 and C-3 carbons of the aromatic ring.

Correlations from the methyl ester protons (-OCH₃) to the ester carbonyl carbon and the C-1 carbon of the ring.

Correlations from the aromatic protons to neighboring carbons, helping to confirm the substitution pattern.

The choice of solvent can influence the chemical shifts observed in NMR spectra. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in proton chemical shifts compared to a more inert solvent like chloroform-d (B32938) (CDCl₃), a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). These shifts can provide structural information, particularly concerning the spatial relationship of protons relative to polar functional groups like the formyl and ester moieties.

Intramolecular interactions, such as potential through-space steric or electronic interactions between the adjacent formyl and methyl ester groups, can also be probed by NMR. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal spatial proximities between the aldehyde proton and the methyl protons of the ester, further confirming the ortho arrangement of these substituents.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry is used to measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental composition. For this compound, with a molecular formula of C₉H₇BrO₃, HRMS is essential for confirming this composition against other possibilities with the same nominal mass. uni.lu

The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇BrO₃ |

| Monoisotopic Mass (for ⁷⁹Br) | 241.95786 Da |

| Monoisotopic Mass (for ⁸¹Br) | 243.95581 Da |

| Key Isotopic Feature | M / M+2 peaks in ~1:1 ratio |

Data calculated based on IUPAC atomic weights and isotopic abundances. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of thermally labile or non-volatile molecules like this compound. researchgate.netnih.gov This method involves the formation of gas-phase ions from a solution, which are then analyzed by a mass spectrometer. ecu.edu

In the analysis of brominated and methylated compounds, ESI-MS has proven to be a valuable tool for rapidly screening their interactions and reactivity. nih.gov For this compound, with a molecular formula of C9H7BrO3, the predicted monoisotopic mass is 241.95786 Da. uni.lu ESI-MS analysis would be expected to show prominent peaks corresponding to various adducts of the molecule.

Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]+ | 242.96514 |

| [M+Na]+ | 264.94708 |

| [M-H]- | 240.95058 |

| [M+NH4]+ | 259.99168 |

| [M+K]+ | 280.92102 |

| [M+H-H2O]+ | 224.95512 |

| [M+HCOO]- | 286.95606 |

| [M+CH3COO]- | 300.97171 |

| Data sourced from PubChem. uni.lu |

The observation of these adducts in an ESI-MS spectrum provides strong evidence for the presence and molecular weight of the target compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where specific ions are isolated and fragmented to yield structural information. nih.gov For instance, the fragmentation patterns can reveal the loss of specific functional groups, aiding in the confirmation of the molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz The resulting IR spectrum serves as a "molecular fingerprint," providing clear indications of the functional groups present.

For this compound, the key functional groups are the methyl ester, the aldehyde (formyl group), and the substituted aromatic ring. The characteristic IR absorption bands for these groups are well-defined.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C-H Stretch | ~2850 and ~2750 (often two distinct peaks) |

| Aldehyde | C=O Stretch | ~1700 |

| Ester | C=O Stretch | ~1735 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| C-Br Stretch | 680-515 | |

| C-O Stretch (Ester) | 1300-1000 | |

| Data compiled from general IR spectroscopy principles. vscht.czlibretexts.orglibretexts.org |

The presence of a strong absorption band around 1735 cm⁻¹ would indicate the ester carbonyl group, while another strong band around 1700 cm⁻¹ would be characteristic of the aldehyde carbonyl. libretexts.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹. vscht.cz The pattern of overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, can provide information about the substitution pattern on the aromatic ring. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals.

In this compound, the presence of the benzene (B151609) ring, the carbonyl groups of the aldehyde and ester, and the bromine atom all contribute to its UV-Vis spectrum. The aromatic ring and the carbonyl groups are chromophores, the parts of the molecule responsible for absorbing light. The conjugated system, involving the benzene ring and the formyl group, is expected to give rise to π → π* transitions. The non-bonding electrons on the oxygen atoms of the carbonyl groups can also undergo n → π* transitions.

Generally, π → π* transitions are more intense than n → π* transitions. libretexts.org The presence of the bromine atom and the ester group as substituents on the benzene ring can cause a shift in the λmax values compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide further structural information. For molecules with extended π systems, the energy gap for electronic transitions becomes smaller, resulting in absorption at longer wavelengths. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

For a derivative, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, a single-crystal X-ray study revealed a monoclinic crystal system. researchgate.net In this related structure, the methyl ester group was found to be planar and oriented at a significant dihedral angle with respect to the aromatic ring. researchgate.net

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. researchgate.net These interactions can include hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com In the case of this compound, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.

The analysis of a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, showed that weak intermolecular C-H···O interactions link the molecules into centrosymmetric dimers. researchgate.net Similar interactions, along with potential Br···O or Br···π interactions, could be expected to influence the crystal packing of this compound. The study of these packing motifs is crucial for understanding the physical properties of the solid material. mdpi.com

X-ray crystallography provides unambiguous data on the molecular conformation, which is the spatial arrangement of atoms that can be interconverted by rotation about single bonds. A key conformational feature in this compound would be the relative orientation of the formyl and methyl ester groups with respect to the benzene ring.

For instance, in the solid state, the molecule may adopt a conformation that minimizes steric hindrance between the adjacent formyl and ester groups. brainly.com The planarity of the ester group and its dihedral angle relative to the aromatic ring are important conformational parameters that would be precisely determined by X-ray diffraction. researchgate.net This information is vital for understanding the molecule's reactivity and its interactions with other molecules.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2 Formylbenzoate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and molecular properties of chemical compounds. For Methyl 3-bromo-2-formylbenzoate, DFT calculations offer valuable insights into its geometry, conformational preferences, spectroscopic signatures, and reaction pathways.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for understanding its physical and chemical behavior. Geometry optimization calculations, a standard DFT procedure, are employed to determine the most stable conformation of the molecule. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

For this compound, the conformational landscape is primarily dictated by the orientation of the formyl (-CHO) and methyl ester (-COOCH3) groups relative to the benzene (B151609) ring and to each other. The presence of the bromine atom introduces steric and electronic effects that influence these orientations.

Theoretical studies on similar substituted benzaldehydes and benzoates suggest that the planar conformation, where the formyl and ester groups lie in the plane of the benzene ring, is generally the most stable due to favorable conjugation. However, steric hindrance between the adjacent formyl and ester groups in this compound could lead to out-of-plane twisting to alleviate this strain. A detailed conformational analysis would involve rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface and identify all low-energy conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the atomic nuclei in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated.

These theoretical predictions are invaluable for several reasons. They can aid in the definitive assignment of experimental NMR signals, which can sometimes be ambiguous for complex molecules. Furthermore, by comparing the calculated and experimental spectra, the accuracy of the computed geometry can be validated. Discrepancies between the predicted and observed chemical shifts can also highlight specific electronic or conformational features that may not be immediately obvious. For instance, the chemical shift of the formyl proton would be particularly sensitive to the electronic environment influenced by the adjacent bromine and ester groups.

Elucidation of Reaction Mechanisms and Transition States

DFT is an indispensable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located and characterized.

For example, the formyl group of this compound is a reactive site for nucleophilic addition reactions. DFT calculations can model the approach of a nucleophile to the formyl carbon, identifying the transition state structure and its associated activation energy. This provides a quantitative measure of the reaction's feasibility and rate. Similarly, reactions involving the bromine atom, such as nucleophilic aromatic substitution or cross-coupling reactions, can be investigated to understand the underlying electronic and steric factors that govern their pathways.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound provide a qualitative understanding of its reactivity. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy site for accepting electrons and is related to the molecule's electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have lone pairs of electrons. The LUMO is anticipated to be centered on the electron-withdrawing formyl and ester groups, specifically on the π* anti-bonding orbitals of the carbonyls and the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values for a substituted aromatic compound and would need to be confirmed by specific calculations for this compound.

Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Hardness, Chemical Potential)

From the HOMO and LUMO energies, several reactivity indices can be derived to quantify the chemical behavior of this compound.

Chemical Potential (μ) , calculated as (EHOMO + ELUMO) / 2, describes the escaping tendency of electrons from a system. A more negative chemical potential indicates a more stable system.

Chemical Hardness (η) , calculated as (ELUMO - EHOMO) / 2, measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Global Electrophilicity Index (ω) , calculated as μ² / (2η), quantifies the ability of a molecule to accept electrons. The electron-withdrawing formyl and bromo groups are expected to impart a significant electrophilic character to this compound.

These indices provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.

Table 2: Hypothetical Reactivity Indices for this compound

| Reactivity Index | Definition | Hypothetical Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 3.79 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and require specific calculations for confirmation.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape, flexibility, and intermolecular interactions of this compound in various environments.

A typical MD simulation protocol for this compound would involve the following steps:

Force Field Parameterization: A suitable force field, such as AMBER or CHARMM, would be chosen to describe the potential energy of the system as a function of its atomic coordinates. nih.gov This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a molecule with a bromine atom and ester and aldehyde functional groups, careful parameterization or validation of existing parameters would be essential.

System Setup: The molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent to mimic experimental conditions. The system would then be neutralized and brought to a desired concentration.

Equilibration: The system undergoes a period of energy minimization and equilibration, where the temperature and pressure are gradually adjusted to the desired values. This allows the system to relax to a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are saved at regular intervals.

Analysis of the MD trajectories can yield a wealth of information about the dynamic behavior of this compound. A key aspect to investigate would be the conformational dynamics, particularly the rotation around the C-C bond connecting the formyl group to the benzene ring and the C-O bond of the ester group. The relative orientation of the formyl and ester groups can significantly influence the molecule's polarity and its ability to interact with other molecules.

Recent studies on similar substituted aromatic compounds have successfully used MD simulations to explore their conformational preferences and the influence of solvent on their dynamic behavior. acs.org For this compound, one could expect to identify the most stable conformers and the energy barriers between them.

Interactive Table: Hypothetical Results of a Molecular Dynamics Simulation for this compound. This table illustrates the type of data that would be generated from an MD simulation, showing the relative populations of different conformers defined by the dihedral angles of the formyl and ester groups.

| Conformer | Formyl Dihedral Angle (O=C-C=C) | Ester Dihedral Angle (C-C-O=C) | Population (%) |

| A | 0° ± 15° | 0° ± 15° | 65 |

| B | 180° ± 15° | 0° ± 15° | 25 |

| C | 0° ± 15° | 180° ± 15° | 7 |

| D | 180° ± 15° | 180° ± 15° | 3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Topology Analysis

Quantum chemical topology analysis provides a framework for understanding the chemical structure and bonding of a molecule based on the calculated electron density. Two of the most powerful methods in this area are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM partitions the electron density of a molecule into atomic basins, allowing for the definition of atoms and the characterization of chemical bonds. wikipedia.orgias.ac.in The analysis focuses on the topological features of the electron density, such as bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

For this compound, a QTAIM analysis would provide insights into:

The nature of chemical bonds: By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, one can classify bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

Intramolecular interactions: QTAIM can identify and characterize weak intramolecular interactions, such as hydrogen bonds or halogen bonds, which may influence the molecule's conformation. For instance, an interaction between the bromine atom and the oxygen of the formyl group could be investigated.

Natural Bond Orbital (NBO) Analysis

NBO analysis, developed by Frank Weinhold, transforms the complex many-electron wavefunction of a molecule into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method is particularly useful for quantifying charge distribution and delocalization effects.

An NBO analysis of this compound would yield:

Natural Atomic Charges: These provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. nih.gov

Hybridization: The analysis details the hybridization of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to hyperconjugative and resonance effects. This would be particularly interesting for understanding the electronic communication between the bromo, formyl, and methyl ester substituents through the aromatic ring.

Interactive Table: Hypothetical NBO Analysis Data for Key Atoms in this compound. This table presents the kind of data that would be obtained from an NBO analysis, including natural atomic charges and the hybridization of key atoms.

| Atom | Natural Atomic Charge (e) | Hybridization |

| C (carbonyl, formyl) | +0.45 | sp² |

| O (carbonyl, formyl) | -0.55 | sp² |

| C (carbonyl, ester) | +0.60 | sp² |

| O (ester, C=O) | -0.58 | sp² |

| O (ester, O-CH₃) | -0.40 | sp³ |

| Br | -0.05 | sp³ |

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining the insights from MD simulations and quantum chemical topology analysis, a comprehensive theoretical understanding of this compound can be achieved. These computational approaches provide a powerful complement to experimental studies, offering a detailed picture of the molecule's dynamic behavior and electronic structure.

Future Research Directions and Emerging Perspectives for Methyl 3 Bromo 2 Formylbenzoate

Development of Green and Sustainable Synthetic Routes

The future synthesis of Methyl 3-bromo-2-formylbenzoate and its derivatives is expected to align with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and using safer reagents. rjpn.org Traditional methods for preparing substituted benzaldehydes and benzoic acids often rely on harsh conditions and toxic reagents like potassium permanganate (B83412) or chromium-based oxidants. google.comyoutube.com Green alternatives focus on improving efficiency and safety. rjpn.org

Key areas for development include:

Catalytic Oxidation: Utilizing molecular oxygen as a clean, inexpensive, and readily available oxidant is a promising green approach. google.comwipo.int Research into advanced catalytic systems, perhaps involving cobalt and manganese salts, could enable the direct and selective oxidation of the methyl group precursor to this compound under milder conditions, reducing energy consumption. google.comsciencedaily.com

Safer Solvents and Reaction Conditions: A significant goal is to move away from hazardous solvents. nih.gov Future routes may employ aqueous micellar catalysis or deep eutectic solvents to enhance substrate solubility and facilitate reactions in environmentally benign media. nih.goventrechem.com Furthermore, energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis could shorten reaction times and increase yields. rjpn.org

Exploration of Organocatalytic and Biocatalytic Transformations

The functional groups of this compound, particularly the aldehyde, are prime targets for asymmetric transformations using modern catalytic methods.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of unique reactivity, including the Umpolung (polarity reversal) of aldehydes. acs.org This strategy could be applied to this compound for the atroposelective synthesis of C-O axially chiral molecules, which are of interest in drug discovery and materials science. acs.org Combining organocatalytic oxidation with biocatalytic reduction in a one-pot cascade is another promising avenue for creating chiral alcohols from aldehyde precursors. entrechem.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound and its derivatives from traditional batch processes to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability.

Enhanced Safety and Control: Continuous flow reactors handle smaller volumes of reactants at any given time, which greatly improves heat transfer and allows for precise control over reaction parameters like temperature and pressure. wipo.int This is particularly beneficial for potentially hazardous reactions, such as oxidations using pure oxygen, as it minimizes the risk of explosions or thermal runaways. wipo.int

Increased Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and improved yields compared to batch synthesis. nih.gov A patented method for the continuous oxidation of substituted toluenes to benzoic acids highlights the potential for increased oxygen utilization and simplified operation in a flow setup. wipo.int

Automation and High-Throughput Experimentation: Integrating flow chemistry with automated platforms allows for rapid screening of reaction conditions and catalysts. This high-throughput approach can accelerate the optimization of synthetic routes to this compound and its subsequent derivatization, facilitating the discovery of new materials and molecules.

Advanced Materials Synthesis Using this compound as a Monomer or Precursor

The distinct reactivity of the bromo and formyl functional groups makes this compound an ideal monomer or precursor for the synthesis of advanced functional polymers and materials. bldpharm.com

Covalent Organic Frameworks (COFs): The aldehyde functionality allows for the formation of imine-linked or other covalently bonded porous networks. The bromine atom can be used in a subsequent step for post-synthetic modification, or it can be converted via cross-coupling reactions (e.g., Suzuki coupling) prior to polymerization to introduce different functionalities. google.com This versatility enables the design of COFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. nih.gov

Conjugated Polymers: The bromo and formyl groups can participate in various polymerization reactions, such as Sonogashira or Heck couplings, to create conjugated polymers. acs.org These materials are of interest for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The specific substitution pattern of this compound can influence the planarity and electronic structure of the resulting polymer chains.

Synergistic Applications of Experimental and Computational Methodologies

The future development and application of this compound will be significantly enhanced by the close integration of computational modeling and experimental validation.

Predicting Reactivity and Designing Catalysts: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This allows researchers to predict the reactivity of the aldehyde and bromo groups in this compound towards different reagents and catalysts. researchgate.net Such insights can guide the rational design of new catalysts for organocatalytic or biocatalytic transformations, saving significant experimental time and resources.

Modeling Advanced Materials: For materials synthesis, computational simulations are invaluable. Molecular dynamics (MD) simulations can predict the structural properties of polymers or COFs derived from this compound, including their pore size, morphology, and stability. nih.gov By simulating the interaction of these materials with small molecules, researchers can computationally screen for promising candidates for specific applications, such as membrane-based separations, before committing to their synthesis. nih.gov This synergistic approach, where computational predictions guide experimental work which in turn provides data to refine the models, accelerates the discovery and optimization of new high-performance materials. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.